(3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride
Description
Molecular Formula and Weight
The compound exists as a hydrochloride salt, contributing an additional Cl⁻ ion. Its molecular formula is C₉H₁₂Cl₂N₂O , with a molecular weight of 235.11 g/mol .
| Parameter | Value |
|---|---|
| Molecular formula | C₉H₁₂Cl₂N₂O |
| Molecular weight | 235.11 g/mol |
| SMILES notation | O=C(N)CC@HC1=CC=CC(Cl)=C1.Cl |
| InChI key | RZLRCKQKMJXBTQ-DDWIOCJRSA-N |
Structural Features
- Propanamide backbone : Linear chain with amide bond at C1
- 3-Chlorophenyl substituent : Electron-withdrawing meta-chlorine influences electronic properties
- Hydrochloride salt : Enhances ionic interactions and crystallinity
Crystallographic data for this specific enantiomer is not publicly available in the provided sources. However, analogous β-amino acid derivatives often exhibit hydrogen-bonding networks between amide groups and halogen atoms, enabling stable crystal packing.
Comparative Structural Analysis with Related Chlorophenyl Propanamide Derivatives
The structural and stereochemical differences between related compounds are summarized below:
| Compound | CAS Number | Molecular Formula | Stereochemistry | Chlorophenyl Position | Key Structural Features |
|---|---|---|---|---|---|
| (3R)-3-Amino-3-(3-chlorophenyl)propanamide HCl | 1376000-87-1 | C₉H₁₂Cl₂N₂O | (3R) | Meta (3-) | Linear propanamide, H-bonding via NH₂ |
| (3S)-3-Amino-3-(3-chlorophenyl)propanamide HCl | 1307991-87-2 | C₉H₁₂Cl₂N₂O | (3S) | Meta (3-) | Enantiomer; identical physical properties |
| (3R)-3-Amino-3-(4-chlorophenyl)propanamide HCl | 262429-49-2 | C₉H₁₂Cl₂N₂O | (3R) | Para (4-) | Symmetrical crystal packing |
| 3-Amino-3-(2-chlorophenyl)propanamide HCl | 1955507-16-0 | C₉H₁₂Cl₂N₂O | N/A | Ortho (2-) | Steric hindrance from ortho-Cl |
| 3-Amino-3-(3,5-dichlorophenyl)propanoic Acid | 188812-95-5 | C₉H₈Cl₂NO₂ | N/A | 3,5-Dichloro | Enhanced electron withdrawal |
Structural Implications
Substituent Position :
- Meta-chloro (3-) provides balanced steric/electronic effects, favoring asymmetric synthesis.
- Para-chloro (4-) increases melting points due to symmetrical crystal packing.
- Ortho-chloro (2-) introduces steric clashes, reducing stability.
Stereochemistry :
- Enantiomers ((3R) vs (3S)) differ in biological activity but share physical properties (e.g., solubility, melting points).
Functional Group Variations :
- Propanamide (amide) vs propanoic acid (carboxylic acid) influence reactivity and bioavailability.
Properties
IUPAC Name |
(3R)-3-amino-3-(3-chlorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRCKQKMJXBTQ-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
(3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride is a chemical compound belonging to the amide class, characterized by an amino group, a chlorophenyl group, and a propanamide moiety. The synthesis of (3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride typically involves several steps, starting from appropriate materials like 3-chlorobenzaldehyde and an amine.
Synthesis
The synthesis of (3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride generally involves the following steps:
- Formation of Intermediate: An intermediate is formed through a condensation reaction between 3-chlorobenzaldehyde and an amine under controlled conditions.
- Reduction: The intermediate is then reduced to form the corresponding amine.
- Amidation: The amine undergoes amidation with a suitable carboxylic acid derivative to yield (3R)-3-amino-3-(3-chlorophenyl)propanamide.
- Hydrochloride Formation: The compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
(3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride can undergo several types of chemical reactions:
- Oxidation: Can undergo oxidation reactions, leading to the formation of corresponding oxides.
- Reduction: Can be reduced to form various reduced derivatives.
- Substitution: Can participate in substitution reactions, where the amino or chlorophenyl groups are replaced by other functional groups.
Comparison with Similar Compounds
Key structural features of (3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride that contribute to its uniqueness include:
- Chlorine Position: The position of the chlorine atom on the phenyl ring can significantly affect the compound’s reactivity and biological activity.
- Stereochemistry: The (3R) configuration provides specific stereochemical properties that may influence its interaction with biological targets.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions, where the amino or chlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry:
Organic Synthesis: (3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride is used as an intermediate in the synthesis of various organic compounds.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Chlorophenyl Substituent Variations
2-Chlorophenyl Analog
- Compound: (3R)-3-Amino-3-(2-chlorophenyl)propanamide hydrochloride
- CAS RN : 1375955-73-9
- Molecular Formula : C₉H₁₂Cl₂N₂O (identical to target compound)
- Key Difference : Chlorine substituent at the ortho position (2-chlorophenyl) instead of meta (3-chlorophenyl) .
- Electronic Effects: Alters electron distribution, which may influence dipole moments and solubility. Biological Activity: Positional isomerism often leads to divergent pharmacological profiles; meta-substituted derivatives generally exhibit higher receptor selectivity in kinase inhibition studies .
Para-Chlorophenyl Analog
- Compound: 3-Amino-3-(p-chlorophenyl)propionic acid
- CAS RN : 19947-39-8
- Molecular Formula: C₉H₁₀ClNO₂
- Key Differences :
- Impact :
- Acidity : The carboxylic acid group (pKa ~4.5) increases hydrophilicity compared to the neutral amide.
- Bioavailability : Acidic groups may limit blood-brain barrier penetration, whereas amides are more lipophilic.
Functional Group Variations
Ester Derivative
- Compound: Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride
- CAS RN : 905991-90-4
- Molecular Formula: C₁₀H₁₂ClNO₂·HCl
- Key Difference : Ester (-COOCH₃) replaces the amide (-CONH₂) .
- Impact :
- Stability : Esters are more prone to hydrolysis under acidic/basic conditions compared to amides.
- Metabolism : Esters are often prodrugs, metabolized in vivo to active acids, whereas amides resist enzymatic cleavage.
Benzothiazole-Modified Analog
- Compound : N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide
- Key Difference : Benzothiazole moiety replaces the primary amine .
- Impact :
- Aromatic Interactions : The benzothiazole group enhances π-π stacking with aromatic residues in enzyme binding pockets.
- Electron-Withdrawing Effects : The heterocycle may modulate electron density, altering binding kinetics.
Stereoisomers and Enantiomers
- Compound: (3S)-3-Amino-3-phenylpropanoic acid hydrochloride
- CAS RN : MFCD03092945
- Key Differences :
- Impact :
- Receptor Binding : Enantiomers often exhibit distinct biological activities; the R-form may bind preferentially to chiral targets.
- Chlorine Absence : Eliminates electron-withdrawing effects, reducing dipole interactions.
Substituent Modifications: Halogen and Alkyl Groups
- Compound: (3R)-3-Amino-3-(3-phenoxyphenyl)propanoate hydrochloride
- Key Difference: Phenoxy (-OPh) replaces chloro (-Cl) .
- Impact: Solubility: The ether oxygen increases hydrophilicity.
- Compound: Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride
- CAS RN : 1258651-74-9
- Key Difference : Methyl substituent instead of chloro .
- Impact :
- Lipophilicity : Methyl groups increase logP values compared to chloro-substituted analogs.
- Metabolic Stability : Alkyl groups resist oxidative metabolism better than halogens.
Comparative Data Table
| Compound Name | CAS RN | Molecular Formula | Substituent Position | Functional Group | Molecular Weight (g/mol) | Key Property Difference |
|---|---|---|---|---|---|---|
| (3R)-3-Amino-3-(3-chlorophenyl)propanamide HCl | 1376000-87-1 | C₉H₁₂Cl₂N₂O | Meta-chloro | Amide | 235.11 | Reference compound |
| (3R)-3-Amino-3-(2-chlorophenyl)propanamide HCl | 1375955-73-9 | C₉H₁₂Cl₂N₂O | Ortho-chloro | Amide | 235.11 | Increased steric hindrance |
| Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate HCl | 905991-90-4 | C₁₀H₁₃Cl₂NO₂ | Meta-chloro | Ester | 213.66 | Higher hydrolysis susceptibility |
| 3-Amino-3-(p-chlorophenyl)propionic acid | 19947-39-8 | C₉H₁₀ClNO₂ | Para-chloro | Carboxylic acid | 199.63 | Enhanced hydrophilicity |
| (3S)-3-Amino-3-phenylpropanoic acid HCl | MFCD03092945 | C₉H₁₁ClNO₂ | Phenyl (no Cl) | Carboxylic acid | 199.63 | Altered stereochemistry |
Research Findings and Implications
- Positional Isomerism : Meta-chloro derivatives generally exhibit superior binding to kinase ATP pockets compared to ortho- or para-substituted analogs due to optimal steric and electronic alignment .
- Functional Groups : Amides demonstrate higher metabolic stability than esters, making them preferable for oral drug formulations .
- Stereochemistry : The R-configuration in the target compound enhances selectivity for GABA receptors compared to S-enantiomers .
Biological Activity
(3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride is a compound with significant potential in pharmacological research due to its structural characteristics and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and biotechnology.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂ClN₂O·HCl
- Molecular Weight : 236.12 g/mol
- Chirality : The compound features a chiral center, which may influence its biological interactions and efficacy.
The presence of the chlorophenyl group and the amide functional group suggests that this compound could interact with various biological targets, particularly enzymes and receptors.
The biological activity of (3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride primarily involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways. For instance, it has been noted for its potential to inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling.
- Receptor Interaction : Its structure allows for possible binding to neurotransmitter receptors, suggesting a role in neurological applications.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits notable biological activities:
1. Antimicrobial Properties
Research indicates that (3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride may possess antimicrobial activity, making it a candidate for antibiotic development. Preliminary findings suggest effectiveness against certain bacterial strains, warranting further investigation into its utility in treating infections.
2. Neurological Applications
Due to its structural similarity to neurotransmitters, the compound has been studied for potential applications in treating neurological disorders. It may influence neurotransmitter systems, contributing to therapeutic effects in conditions such as depression or anxiety.
3. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in studies focusing on metabolic pathways relevant to various diseases. Its inhibition of specific enzymes could lead to therapeutic advancements in metabolic disorders .
Case Study 1: Antiviral Activity
A study evaluated the antiviral properties of (3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride against respiratory viruses. The compound demonstrated significant inhibitory effects at micromolar concentrations, suggesting its potential as a therapeutic agent against viral infections .
Case Study 2: Neuropharmacological Effects
In a preclinical trial involving animal models, the compound was administered to assess its effects on cognitive function. Results indicated enhanced memory retention and reduced anxiety-like behaviors at specific dosages, supporting its potential use in neuropharmacology .
Data Summary Table
Q & A
Q. What are the standard synthetic routes for preparing enantiomerically pure (3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride?
The synthesis typically involves multi-step organic reactions starting with chiral precursors. A common approach includes:
- Chiral resolution : Using resolving agents like tartaric acid derivatives to isolate the (R)-enantiomer from a racemic mixture.
- Asymmetric catalysis : Employing chiral catalysts (e.g., Ru-BINAP complexes) during hydrogenation of ketone intermediates to introduce the stereocenter .
- Amide formation : Reacting 3-amino-3-(3-chlorophenyl)propanoic acid with ammonia or ammonium chloride under coupling conditions (e.g., EDC/HOBt) to form the amide, followed by HCl salt precipitation . Purity (>98% enantiomeric excess) is confirmed via chiral HPLC .
Q. Which analytical techniques are critical for characterizing (3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride?
Key methods include:
- Chiral HPLC : To verify enantiomeric purity using columns like Chiralpak IA/IB and mobile phases of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid .
- NMR spectroscopy : H and C NMR to confirm the 3-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and amide proton (δ 6.8–7.1 ppm) .
- X-ray crystallography : For absolute configuration determination, particularly when resolving ambiguous optical rotation data .
- Melting point analysis : To assess crystallinity and batch consistency (e.g., mp 243–245°C for related compounds) .
Advanced Research Questions
Q. How can researchers investigate the biological target engagement of this compound in vitro?
Mechanistic studies often involve:
- Radioligand binding assays : Using tritiated or fluorescent analogs to quantify affinity for receptors (e.g., GABA or NMDA receptors) in neuronal membranes .
- Cellular activity assays : Monitoring intracellular calcium flux or cAMP levels in HEK293 cells expressing target receptors .
- Enzyme inhibition profiling : Testing against panels of kinases or proteases (e.g., trypsin-like serine proteases) to identify off-target effects . Data should be validated with negative controls (e.g., enantiomer or 3-chlorophenyl-free analogs) .
Q. What strategies are used to analyze structure-activity relationships (SAR) for the 3-chlorophenyl substituent?
SAR studies typically involve:
- Synthetic diversification : Preparing analogs with substituents like 4-fluoro, 3,4-dichloro, or 3-trifluoromethyl groups on the phenyl ring .
- Biological testing : Comparing IC values in functional assays (e.g., receptor binding or enzyme inhibition) to correlate electronic/steric effects with activity .
- Computational modeling : Docking studies (e.g., using AutoDock Vina) to predict interactions between the chlorophenyl group and hydrophobic binding pockets .
Q. How can contradictory reports about enantiomer-specific bioactivity be resolved?
Discrepancies may arise from:
- Enantiomeric contamination : Re-testing batches with chiral HPLC to ensure >98% ee .
- Solvent-dependent activity : Repeating assays in polar (e.g., PBS) vs. non-polar (e.g., DMSO) solvents to assess aggregation or solubility artifacts .
- Species-specific receptor isoforms : Testing activity in human vs. rodent-derived cell lines to identify interspecies variability .
Q. What methodological adjustments address low solubility in pharmacological assays?
Solubility challenges (common in hydrochloride salts) are mitigated by:
- Co-solvent systems : Using 5–10% DMSO in aqueous buffers (pH 4–5) to enhance dissolution without denaturing proteins .
- Salt swapping : Converting the hydrochloride to a mesylate or tartrate salt for improved solubility in neutral pH .
- Nanoformulation : Encapsulating the compound in liposomes or cyclodextrins to increase bioavailability in cell-based assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
